1'-Oxo Perazine
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Overview
Description
1'-Oxo Perazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is structurally characterized by the presence of a phenothiazine core with a 3-oxopropyl group and a 4-methyl-1-piperazinyl substituent.
Preparation Methods
The synthesis of 1'-Oxo Perazine typically involves multiple steps, starting from the phenothiazine core. One common method includes the alkylation of phenothiazine with 3-chloropropionyl chloride to introduce the 3-oxopropyl group. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1'-Oxo Perazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The 3-oxopropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1'-Oxo Perazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of dyes and pigments, leveraging the chromophoric properties of the phenothiazine core.
Mechanism of Action
The mechanism of action of 1'-Oxo Perazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which is a common mechanism for antipsychotic drugs. Additionally, it may interact with other neurotransmitter receptors, such as serotonin and histamine receptors, contributing to its pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders.
Comparison with Similar Compounds
1'-Oxo Perazine can be compared with other phenothiazine derivatives, such as:
Prochlorperazine: Similar in structure but with a chlorine substituent, used as an antiemetic and antipsychotic.
Trifluoperazine: Contains a trifluoromethyl group, known for its high potency as an antipsychotic.
Chlorpromazine: One of the first antipsychotic drugs, with a simpler structure lacking the piperazine ring.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLRNXFVAVVKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327247 |
Source
|
Record name | NSC638693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91508-47-3 |
Source
|
Record name | NSC638693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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